Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-9(12)4-8-6-11-5-7-2-3-14-10(7)8/h2-3,8,11H,4-6H2,1H3 |
InChI Key |
ZRVCPPQBJGXOCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
Heating the carboxylic acid with excess methanol and H₂SO₄ (5 mol%) at 70°C for 12 hours achieves >95% conversion. However, this method risks sulfonic acid byproducts if temperatures exceed 80°C.
Steglich Esterification
For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate esterification at 25°C with 85–90% yields. This avoids strong acids, making it suitable for lab-scale synthesis.
Table 2: Esterification Efficiency Comparison
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Fischer | H₂SO₄ | 70°C | 95% | 98% |
| Steglich | DCC/DMAP | 25°C | 90% | 99% |
Resolution of Racemic Mixtures
The target compound contains a stereogenic center at the 7-position, necessitating enantiomeric resolution. Industrial processes employ levorotatory camphor sulfonic acid for diastereomeric salt formation:
- Racemate Formation : (±)-Methyl 2-(tetrahydrothienopyridinyl)acetate is synthesized via non-stereoselective routes.
- Salt Crystallization : Adding (−)-camphor sulfonic acid in acetone induces selective crystallization of the (S)-enantiomer salt.
- Neutralization : Treating the salt with aqueous NaOH liberates the free base, yielding >99% ee.
Optimization Note : Excess camphor sulfonic acid (1.2 equiv) improves yield but requires careful pH control to avoid hydrolysis.
Industrial-Scale Purification Strategies
Crude product purity is enhanced via:
Solvent Recrystallization
Methanol/water (7:3 v/v) at −20°C removes polar impurities, increasing purity from 85% to 99.5%.
Chromatography
Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers, though this is cost-prohibitive for large batches.
Distillation
Short-path distillation under reduced pressure (0.1 mmHg, 150°C) is effective for high-boiling point contaminants.
Emerging Methodologies
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A prototype system achieved 92% yield in 5 minutes using POCl₃ and methyl mercaptoacetate at 100°C.
Biocatalytic Esterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes ester formation in hexane, offering a green alternative with 78% yield.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 3.68 (s, 3H, OCH₃), 3.21 (t, J = 5.8 Hz, 2H), 2.87 (t, J = 5.7 Hz, 2H), 1.35 (t, J = 7.1 Hz, 2H).
- IR : 2929 cm⁻¹ (C-H stretch), 1645 cm⁻¹ (C=O).
Chromatographic Purity :
- HPLC : Rt = 4.61 min (98.1% purity) on a C-18 column with CH₃CN/0.1% H₃PO₄.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clopidogrel and Deuterated Analogs
Clopidogrel, a well-known antiplatelet drug, features a 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridine moiety. A deuterated analog, Methyl-d3 (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate bisulfate, was synthesized to enhance metabolic stability by slowing cytochrome P450-mediated oxidation, thereby improving bioavailability and reducing prodrug activation variability . In contrast, the target compound lacks the 2-chlorophenyl substituent, which may reduce its antiplatelet efficacy but could offer advantages in synthetic flexibility or alternative pharmacological pathways.
Key Structural Differences:
Tetrahydrothienopyridine Derivatives with Antiplatelet Activity
highlights 18 novel tetrahydrothienopyridine derivatives evaluated for antiplatelet activity. Among these, compound C1 demonstrated superior activity to ticlopidine (a first-generation thienopyridine) in inhibiting ADP-induced platelet aggregation. The target compound shares the tetrahydrothienopyridine scaffold but differs in substituents, which are critical for receptor binding and potency. For example:
- Compound A4 : Contains a bulkier aromatic substituent, enhancing receptor affinity.
- Compound C7 : Features an electron-withdrawing group, improving metabolic resistance.
The methyl ester in the target compound may act as a prodrug motif, similar to clopidogrel, requiring ester hydrolysis for activation .
Boc-Protected Analog (CAS: 1391733-25-7)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This structurally distinct compound (CAS: N/A) replaces the thienopyridine core with a pyrimidine-thietane system. While unrelated mechanistically, it underscores the importance of the thienopyridine ring in the target compound for specific receptor interactions (e.g., P2Y12 ADP receptor antagonism) .
Pharmacological Potential
Challenges and Opportunities
- Metabolic Profile : The absence of a chlorophenyl group may reduce hepatic activation efficiency.
- Optimization Strategies : Deuteration or fluorination (as in ’s fluorophenyl derivative) could improve stability .
Biological Activity
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C10H13N1OS
- Molecular Weight : 197.28 g/mol
- CAS Number : 28783-41-7
This compound exhibits its biological effects primarily through interactions with various cellular pathways. It has been shown to influence:
- Tubulin Polymerization : Compounds related to this structure have demonstrated the ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation and survival .
- Pre-mRNA Splicing : Some derivatives have been noted for their role in enhancing pre-mRNA splicing in cells, which may have implications in genetic therapies and cancer treatments .
Anticancer Properties
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine possess significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | HeLa | 1.1 | High |
| This compound | CEM | 2.3 | Moderate |
| This compound | L1210 | 2.8 | Moderate |
These values indicate a selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for therapeutic use in oncology.
Other Pharmacological Activities
In addition to anticancer properties:
- Antiplatelet Activity : Compounds related to tetrahydrothieno[3,2-c]pyridine are known to act as P2Y12 ADP receptor antagonists. This mechanism is pivotal in preventing platelet aggregation and thrombus formation .
Case Studies and Research Findings
- Antiproliferative Study : A study evaluated the antiproliferative effects of various tetrahydrothieno derivatives on HeLa cells. The results showed that compounds with modifications at the C-6 position exhibited enhanced activity compared to unmodified versions. The study concluded that structural modifications could significantly impact biological efficacy .
- Mechanistic Insights : Another research focused on the mechanism of action for these compounds demonstrated that they induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. The study highlighted the importance of specific structural features in enhancing apoptotic signaling pathways .
- Preclinical Trials : Preliminary trials involving animal models have shown promise for this compound in reducing tumor growth without notable toxicity to normal tissues. These findings suggest a favorable therapeutic window for further clinical development.
Q & A
Q. What are the common synthetic routes for Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via esterification or substitution reactions. For example, esterification of α-bromoaryl acetic acid derivatives with tetrahydrothienopyridine intermediates under basic conditions (e.g., sodium acetate in ethanol) is a documented method. Key factors include temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Post-reaction purification via recrystallization (e.g., hexane/ethyl acetate mixtures) improves yield and purity .
Q. How can hydrogen atom positions in the crystal structure of this compound be determined experimentally?
Hydrogen atoms are often inferred geometrically using X-ray crystallography. Positions are calculated based on neighboring heavy atoms (e.g., C, N) with isotropic displacement parameters refined as riding models. Secondary hydrogen positions (e.g., hydroxyl or amine groups) may be located via difference Fourier maps. Software like SHELXL refines these parameters using constraints like for CH groups .
Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl ester groups (δ 3.6–3.8 ppm). NMR confirms carbonyl signals (δ 170–175 ppm).
- MS : ESI-MS detects molecular ion peaks (e.g., m/z 321.82 for the parent ion) and fragmentation patterns (e.g., loss of COOCH).
- XRD : Provides bond lengths, angles, and dihedral angles critical for structural validation .
Advanced Research Questions
Q. How do variations in crystal packing (e.g., dihedral angles, hydrogen bonding) influence the compound’s stability and reactivity?
Crystal packing is stabilized by weak interactions like C–H···O and C–H···Cl bonds. For example, dihedral angles between the thienopyridine ring and ester chain (e.g., 74.7°) impact molecular conformation and lattice energy. Deviations >5° from ideal angles may indicate steric strain, affecting solubility and thermal stability. Such data are critical for predicting solid-state reactivity .
Q. What challenges arise in refining high-resolution X-ray diffraction data for this compound, and how can SHELX software address them?
Challenges include:
- Absorption correction : Multi-scan methods (e.g., SCALE3 in SHELXL) correct for crystal decay.
- Disorder modeling : Split positions for flexible groups (e.g., ester chains) are refined using PART instructions.
- Twinned data : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twins. Weighted R-factors () <0.1 and goodness-of-fit () ~1.0 indicate reliable refinement .
Q. How can researchers resolve contradictions in reported synthetic yields or structural parameters across studies?
- Reproducibility : Validate reaction conditions (e.g., solvent purity, inert atmosphere).
- Data cross-checking : Compare XRD parameters (e.g., unit cell dimensions) with deposited CIF files in databases like the Cambridge Structural Database.
- Statistical analysis : Use tools like PLATON to validate geometric outliers (e.g., bond lengths deviating >3σ from averages) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like the P2Y ADP receptor (relevant to antiplatelet activity).
- ADMET prediction : SwissADME estimates logP (~3.0), bioavailability (≥0.55), and blood-brain barrier permeability.
- DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential maps for reactivity analysis .
Methodological Guidance
Q. How should researchers handle hygroscopic or light-sensitive derivatives of this compound during storage?
Store under inert gas (argon or nitrogen) in amber vials at 2–8°C. Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis. For long-term stability, lyophilize and seal in vacuum-sealed packs .
Q. What strategies optimize chiral resolution during synthesis, given the compound’s stereogenic center?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
- Crystallization-induced diastereomer resolution : React with chiral auxiliaries (e.g., menthol esters) to separate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
